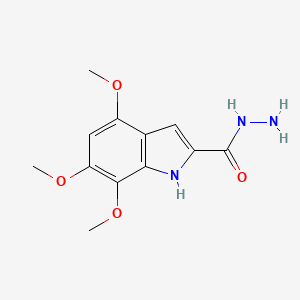

4,6,7-trimethoxy-1H-indole-2-carbohydrazide

Description

Properties

IUPAC Name |

4,6,7-trimethoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWGBQSUHAWLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide

Abstract: This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a molecule of significant interest for scaffold-based drug discovery. Indole-2-carbohydrazide derivatives are recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This document outlines a strategic four-step synthesis commencing from the readily available precursor, 3,4,5-trimethoxyaniline. The core of the synthesis involves a sequential Japp-Klingemann reaction and Fischer indole synthesis to construct the key indole-2-carboxylate intermediate. Each stage of the synthesis is presented with detailed, step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of polysubstituted indole derivatives.

Introduction and Strategic Overview

The Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into drugs with anticancer, anti-inflammatory, and anti-HIV activities.[2] The functionalization of the indole ring at various positions allows for the fine-tuning of pharmacological profiles, making the development of novel synthetic routes to substituted indoles a critical endeavor in modern drug discovery.

Rationale for Synthesis: A Strategic Approach

The target molecule, this compound, combines the privileged indole core with a carbohydrazide moiety at the 2-position—a functional group known to act as a versatile synthon for constructing more complex heterocyclic systems and as a pharmacophore in its own right. The dense methoxy substitution pattern on the benzene portion of the indole is of particular interest for modulating lipophilicity and metabolic stability.

Our synthetic strategy is designed for efficiency and reliability, leveraging classic named reactions that are well-understood and scalable. The retrosynthetic analysis reveals a logical disconnection path:

-

The target carbohydrazide (4) is derived from its corresponding ethyl ester (3) via hydrazinolysis, a standard and high-yielding transformation.[4][5]

-

The core indole structure of the ethyl ester (3) is constructed via an acid-catalyzed Fischer indole synthesis.[6][7]

-

The necessary precursor for this cyclization, the arylhydrazone (2) , is efficiently prepared using the Japp-Klingemann reaction.[8][9] This reaction is ideal for coupling a diazonium salt with a β-ketoester to generate the required hydrazone scaffold.

-

The synthesis begins with the diazotization of commercially available 3,4,5-trimethoxyaniline (1) , a standard procedure to generate the highly reactive diazonium salt intermediate.[10]

This multi-step approach provides a clear and logical pathway to the target molecule, with well-defined intermediates that can be isolated and characterized at each stage.

Diagram 1: High-level overview of the synthetic strategy.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a granular, step-by-step guide for each synthetic transformation. The protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

Step 1: Diazotization of 3,4,5-Trimethoxyaniline

Reaction: (Self-generated image for illustrative purposes)

Scientific Rationale: The conversion of a primary aromatic amine to a diazonium salt is the gateway to a wide array of subsequent transformations, including the Sandmeyer and Japp-Klingemann reactions.[10][11] The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Nitrous acid (HONO) is generated in situ from sodium nitrite and a strong acid like hydrochloric acid to ensure it reacts immediately with the aniline.

Experimental Protocol:

-

To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4,5-trimethoxyaniline (10.0 g, 54.6 mmol) and concentrated hydrochloric acid (25 mL).

-

Add 50 mL of water and stir the mixture until a fine slurry of the aniline hydrochloride salt is formed.

-

Cool the flask to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (4.1 g, 59.5 mmol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the resulting clear, pale-yellow solution for an additional 15 minutes at 0–5 °C.

-

The resulting solution of 3,4,5-trimethoxyphenyl diazonium chloride is used immediately in the next step without isolation.

Step 2: Japp-Klingemann Reaction to Form the Arylhydrazone

Reaction: (Self-generated image for illustrative purposes)

Scientific Rationale: The Japp-Klingemann reaction is a powerful method for C-C bond formation, creating a hydrazone from a diazonium salt and an active methylene compound, in this case, ethyl 2-chloroacetoacetate.[8][9] The reaction proceeds via an initial electrophilic attack of the diazonium ion on the enolate of the β-ketoester. The resulting azo compound is unstable and undergoes hydrolytic cleavage of the acetyl group, followed by tautomerization, to yield the stable hydrazone product.[12] The choice of ethyl 2-chloroacetoacetate is strategic, as the resulting hydrazone is primed for direct cyclization to an indole-2-carboxylate in the subsequent Fischer synthesis.

Experimental Protocol:

-

In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (9.0 g, 54.7 mmol) in 100 mL of ethanol.

-

Add a solution of sodium hydroxide (4.4 g, 110 mmol) in 100 mL of cold water, keeping the temperature below 10 °C. Stir for 15 minutes to ensure complete enolate formation.

-

Slowly pour the cold diazonium salt solution from Step 2.1 into the stirred enolate solution. A voluminous, colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 2 hours.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the crude arylhydrazone product in a vacuum oven at 40 °C. The product is typically used in the next step without further purification.

Step 3: Fischer Indole Synthesis of Ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

Reaction: (Self-generated image for illustrative purposes)

Scientific Rationale: The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system by heating an arylhydrazone with an acid catalyst.[6][13] The mechanism is complex but involves a critical[12][12]-sigmatropic rearrangement of a protonated enamine tautomer of the hydrazone.[7] This rearrangement forms a new C-C bond and sets the stage for cyclization and subsequent elimination of ammonia to yield the aromatic indole. Polyphosphoric acid (PPA) is an excellent catalyst for this reaction as it serves as both a strong acid and a dehydrating agent, driving the reaction to completion.

Diagram 2: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol:

-

Place the dried arylhydrazone from Step 2.2 (assume ~15 g, ~45 mmol) into a 500 mL round-bottom flask.

-

Add polyphosphoric acid (~150 g) to the flask.

-

Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

-

Once the reaction is complete, cool the viscous mixture to approximately 60 °C.

-

Carefully and slowly pour the warm mixture onto ~500 g of crushed ice with vigorous stirring. This is a highly exothermic process.

-

The solid product will precipitate out. Continue stirring until all the ice has melted.

-

Collect the crude solid by vacuum filtration and wash it extensively with water.

-

Recrystallize the crude product from hot ethanol to afford pure ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate as a crystalline solid.

Step 4: Hydrazinolysis to this compound

Reaction: (Self-generated image for illustrative purposes)

Scientific Rationale: The final step is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.[4][14] Hydrazine is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is displaced as ethanol, resulting in the formation of the stable hydrazide product. The reaction is typically run in a protic solvent like ethanol and driven to completion by using a large excess of hydrazine hydrate and heating under reflux.[15][16]

Diagram 3: Simplified mechanism of ester hydrazinolysis.

Experimental Protocol:

-

In a 250 mL round-bottom flask, suspend the purified indole ester from Step 2.3 (5.0 g, 17.0 mmol) in 100 mL of absolute ethanol.

-

Add hydrazine hydrate (8.5 mL, ~170 mmol, 10 equivalents) to the suspension.

-

Heat the reaction mixture to reflux with stirring for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

-

After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Pour the concentrated slurry into 100 mL of cold water with stirring.

-

Collect the white precipitate by vacuum filtration, wash with plenty of cold water, and dry in a vacuum oven at 50 °C.

-

The resulting this compound is typically obtained in high purity.

Data Summary and Characterization

The successful synthesis should be confirmed by a full suite of analytical techniques. The following table summarizes the expected quantitative data for the key compounds.

| Compound | Step | Formula | MW ( g/mol ) | Typical Yield | M.P. (°C) |

| Ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate | 3 | C₁₄H₁₇NO₅ | 279.29 | 60-75% | ~150-155 |

| This compound | 4 | C₁₂H₁₅N₃O₄ | 265.27 | 85-95% | >220 |

Conclusion

This guide details a logical and efficient four-step synthesis for this compound, starting from 3,4,5-trimethoxyaniline. By employing a robust Japp-Klingemann/Fischer indole synthesis strategy, the core heterocyclic structure is assembled reliably. The final hydrazinolysis step proceeds in excellent yield to furnish the target molecule. The protocols and mechanistic discussions provided herein offer a comprehensive resource for researchers, enabling the practical synthesis of this valuable compound for further exploration in medicinal chemistry and drug development programs.

References

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. PubMed. [Link]

-

Japp klingemann reaction. Slideshare. [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

-

Japp-Klingemann reaction. chemeurope.com. [Link]

-

Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors. PubMed. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

The Japp‐Klingemann Reaction. ResearchGate. [Link]

-

Japp–Klingemann reaction. Wikipedia. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. [Link]

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PubMed Central. [Link]

-

Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Publishing. [Link]

-

N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PubMed Central. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Japp klingemann reaction | PPTX [slideshare.net]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in drug discovery.[1][2][3] Its presence in numerous natural products and FDA-approved drugs underscores its versatile chemistry and broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Within this vast family, indole carbohydrazides have emerged as particularly valuable intermediates and pharmacophores. The carbohydrazide moiety (-CONHNH₂) is a reactive functional group that serves as a versatile handle for synthesizing a diverse array of derivatives, most notably hydrazones, which are known to exhibit significant biological effects.[5][6]

This guide focuses on the specific, yet underexplored, molecule: This compound . While direct literature on this exact compound is sparse, its chemical properties, synthesis, and potential can be expertly extrapolated from its immediate precursor, 4,6,7-trimethoxy-1H-indole-2-carboxylic acid[7], and from established methodologies for analogous indole-2-carbohydrazide derivatives.[6][8][9] This document provides a comprehensive technical overview, grounded in the established chemistry of its structural class, to empower researchers in its synthesis and application.

PART 1: Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to synthesize this compound involves the hydrazinolysis of a suitable ester derivative of its corresponding carboxylic acid. The logical and field-proven starting material is 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 161156-01-0).

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, designed for high yield and purity.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Esterification of the Carboxylic Acid Precursor

-

Rationale: The conversion of the carboxylic acid to an ester (e.g., methyl ester) is a crucial activation step. Carboxylic acids react slowly and often unfavorably with hydrazine directly, whereas esters undergo nucleophilic acyl substitution much more readily. Methanol is chosen for its low cost and the ease of removing it post-reaction.

-

Methodology:

-

Suspend 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 5% v/v).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

The resulting methyl ester precipitate can be filtered, washed with cold water, and dried under vacuum. This intermediate is typically of sufficient purity for the next step.

-

Step 2: Hydrazinolysis of the Intermediate Ester

-

Rationale: This is the core transformation. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by heating under reflux. Ethanol is an excellent solvent as it dissolves both the ester and hydrazine hydrate.[6]

-

Methodology:

-

Dissolve the methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate intermediate (1.0 eq) in absolute ethanol (15 mL per gram of ester).

-

Add hydrazine hydrate (NH₂NH₂·H₂O, ~10 eq) to the solution. The large excess of hydrazine ensures the reaction goes to completion.

-

Heat the mixture to reflux for 3-5 hours. The progress can be monitored via TLC.[6]

-

Upon completion, cool the reaction mixture in an ice bath. The target carbohydrazide, being less soluble in cold ethanol, will precipitate out.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol to remove excess hydrazine, and dry thoroughly. Recrystallization from ethanol or an ethanol/chloroform mixture can be performed for further purification.[10]

-

PART 2: Physicochemical and Spectroscopic Profile

The chemical identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis. The following properties are predicted based on its structure and data from close analogs.[1][8][11]

Predicted Physicochemical Data

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₅N₃O₄ | Based on atomic composition. |

| Molecular Weight | 265.27 g/mol | Calculated from the molecular formula.[11] |

| Appearance | White to off-white or beige powder | Typical for indole carbohydrazide derivatives.[1] |

| Melting Point | >200 °C (Decomposition likely) | High melting points are characteristic of carbohydrazides due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water and non-polar solvents; Soluble in DMSO, DMF. | The polar carbohydrazide group and indole NH contrast with the largely aromatic structure. |

Spectroscopic Characterization: The Structural Fingerprint

-

¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted in DMSO-d₆, δ in ppm)

-

Indole NH (~11.5 ppm): A characteristic downfield singlet, exchangeable with D₂O.[1][8]

-

Aromatic Protons (~6.5-7.0 ppm): Signals corresponding to the protons on the benzene portion of the indole ring.

-

Indole C3-H (~7.1 ppm): A singlet for the proton at the 3-position of the indole core.[1]

-

-CONH- (~9.5-10.5 ppm): A broad singlet for the amide proton, exchangeable with D₂O.

-

-NH₂ (~4.5-5.0 ppm): A broad singlet for the terminal amine protons, exchangeable with D₂O.[1][8]

-

Methoxy Protons (-OCH₃): Three distinct singlets, each integrating to 3H, likely in the range of 3.7-4.0 ppm, corresponding to the methoxy groups at positions 4, 6, and 7.[1]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): (Predicted in DMSO-d₆, δ in ppm)

-

Carbonyl Carbon (C=O) (~160-165 ppm): The amide carbonyl carbon is a key downfield signal.[1][8]

-

Aromatic & Indole Carbons (~100-155 ppm): A complex series of signals for the carbons of the indole ring system. The carbons attached to the methoxy groups (C4, C6, C7) will appear significantly downfield.

-

Methoxy Carbons (-OCH₃) (~55-60 ppm): Signals corresponding to the methyl carbons of the three methoxy groups.[1]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr, ν in cm⁻¹)

-

N-H Stretching (~3100-3400 cm⁻¹): Multiple sharp and broad peaks corresponding to the indole NH, amide NH, and terminal NH₂ groups.[1][8][10]

-

C=O Stretching (~1640-1690 cm⁻¹): A strong, sharp absorption band characteristic of the amide I carbonyl group.[1][5][8]

-

C-O Stretching (~1000-1250 cm⁻¹): Strong bands associated with the aryl-alkyl ether linkages of the methoxy groups.

-

-

Mass Spectrometry (MS):

PART 3: Chemical Reactivity and Therapeutic Potential

The true value of this compound in drug development lies in its reactivity, which allows for the creation of large chemical libraries for screening.

Key Reactions for Derivatization

The primary site of reactivity is the terminal -NH₂ group of the hydrazide moiety. Its most important reaction is condensation with aldehydes and ketones to form stable hydrazone derivatives.

Caption: General scheme for synthesizing indole hydrazones.

-

Causality: This reaction is a cornerstone of combinatorial chemistry.[5][9] The nucleophilic -NH₂ group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration, to form a stable C=N double bond. By simply varying the aldehyde or ketone reactant, an immense diversity of structures can be generated from a single carbohydrazide core. This allows for systematic Structure-Activity Relationship (SAR) studies.[12]

Potential Therapeutic Applications: An Extrapolated View

While this specific molecule has not been extensively profiled, the broader class of indole-2-carbohydrazide derivatives has shown significant promise in several therapeutic areas:

-

Anticancer Activity: Numerous studies have reported that indole-based hydrazones possess potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer.[1][8][9] The mechanism often involves the induction of apoptosis or inhibition of key cellular targets like tubulin.[9] The three methoxy groups on the 4,6,7-trimethoxy scaffold are electron-donating, which can modulate the electronic properties of the indole ring and potentially enhance binding to biological targets.[4]

-

Antimicrobial and Antifungal Activity: The indole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[3] Derivatives of indole carbohydrazides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5]

Conclusion

This compound represents a promising, highly functionalized building block for medicinal chemistry and drug discovery. Although not extensively studied itself, its synthesis is readily achievable from its corresponding carboxylic acid via a robust and scalable two-step protocol. Its chemical structure, characterized by a privileged indole scaffold, electron-rich methoxy substituents, and a versatile carbohydrazide handle, makes it an ideal starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides the foundational chemical knowledge and procedural insights necessary for researchers to confidently synthesize, characterize, and derivatize this high-potential molecule.

References

- ChemicalBook. 5,6,7-trimethoxy-1H-indole-2-carbohydrazide Chemical Properties.

- Sigma-Aldrich. 4,6,7-trimethoxy-1H-indole-2-carboxylic acid.

-

Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available from: [Link]

-

Yap, B. K., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- National Center for Biotechnology Information. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide.

-

PubChem. 4,6,7-trimethyl-1H-indole-2-carboxylic acid. Available from: [Link]

- Sigma-Aldrich. 4,6,7-trimethoxy-1H-indole-2-carboxylic acid | 161156-01-0.

-

ResearchGate. Methoxy‐Activated Indole‐7‐Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. Available from: [Link]

-

PubChem. 4,6,7-trimethoxy-2-methyl-2,3-dihydro-1H-indole. Available from: [Link]

-

Nallagondu, R., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Available from: [Link]

-

Fassihi, A., et al. (2017). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Research in Pharmaceutical Sciences, 12(4), 284-294. Available from: [Link]

- ChemicalBook. 4,6,7-TRIMETHOXY-1H-INDOLE-2-CARBOXYLIC ACID CAS.

-

PubChem. 1H-indole-2-carbohydrazide. Available from: [Link]

- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

-

de Souza, M. V. N., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 9(10), 2035-2051. Available from: [Link]

- BenchChem. The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 6. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,6,7-TRIMETHOXY-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 161156-01-0 [m.chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6,7-trimethoxy-1H-indole-2-carbohydrazide CAS#: 893730-25-1 [amp.chemicalbook.com]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide: A Technical Whitepaper

Introduction: The Significance of the Substituted Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its versatile chemistry and broad range of biological functions, including anticancer, antimicrobial, and anti-inflammatory activities, make it a focal point of drug discovery efforts.[1][3] The functionalization of the indole core, particularly with electron-donating groups like methoxy substituents, can significantly modulate its pharmacological profile.[2][4] This guide focuses on a specific, highly functionalized derivative, 4,6,7-trimethoxy-1H-indole-2-carbohydrazide, a molecule of interest for its potential therapeutic applications.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic characterization of this target compound. We will delve into the core analytical techniques required for unambiguous structure elucidation and purity assessment: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies described herein are designed to be self-validating, providing a robust framework for confident structural assignment. While direct experimental data for this specific trimethoxy derivative is not widely published, this guide will extrapolate and predict spectral characteristics based on established principles and data from closely related, structurally analogous compounds.[5]

Molecular Structure and Synthetic Strategy Overview

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. Below is a diagram of the target molecule, this compound, with key atom numbering for reference in the subsequent analytical discussions.

Caption: Structure of this compound.

The synthesis of indole-2-carbohydrazides typically involves the reaction of the corresponding indole-2-carboxylic acid ethyl ester with hydrazine hydrate.[6] A more direct and common approach involves the coupling of the indole-2-carboxylic acid with hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[1]

Caption: Generalized synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds and its ability to allow for the observation of exchangeable protons (NH, NH₂).

-

Instrument: A 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-32, to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.[8]

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to reveal distinct signals for each type of proton in the molecule. The electron-donating methoxy groups will significantly influence the chemical shifts of the aromatic protons.

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

| ~11.8 - 12.0 | Broad Singlet | 1H | Indole NH (1-H) | The indole NH proton is acidic and deshielded, appearing far downfield. In DMSO-d₆, it is observable as a broad singlet.[1][9] |

| ~11.0 - 11.5 | Broad Singlet | 1H | Amide NH | The amide proton of the hydrazide is also deshielded due to the adjacent carbonyl group and will appear as a broad singlet. |

| ~7.0 - 7.2 | Singlet | 1H | C3-H | The C3 proton of the indole ring typically appears as a singlet in this region for 2-substituted indoles.[1] |

| ~6.5 - 6.8 | Singlet | 1H | C5-H | This proton is on the benzene portion of the indole. The presence of flanking methoxy groups at C4 and C6 will shield this proton, shifting it upfield. It will likely appear as a singlet due to the lack of adjacent protons. |

| ~4.5 - 5.0 | Broad Singlet | 2H | NH₂ | The terminal amine protons of the hydrazide are exchangeable and typically appear as a broad singlet. |

| ~3.9 - 4.1 | Singlet | 3H | C7-OCH₃ | Methoxy protons ortho to the indole nitrogen may be slightly deshielded compared to others. Aromatic methoxy groups generally appear as sharp singlets.[10] |

| ~3.8 - 4.0 | Singlet | 3H | C6-OCH₃ | Aromatic methoxy group protons. |

| ~3.7 - 3.9 | Singlet | 3H | C4-OCH₃ | Aromatic methoxy group protons. |

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's electronic environment.

| Predicted Signal (δ, ppm) | Assignment | Rationale and Causality |

| ~160 - 165 | C =O | The carbonyl carbon of the hydrazide is highly deshielded and appears significantly downfield.[1] |

| ~150 - 155 | C 4/ C 6/ C 7 | Aromatic carbons directly attached to the electron-donating methoxy groups will be significantly deshielded. |

| ~135 - 140 | C 7a | Quaternary carbon at the fusion of the two rings. |

| ~125 - 130 | C 2 | The carbon bearing the carbohydrazide substituent. |

| ~115 - 120 | C 3a | Quaternary carbon at the fusion of the two rings. |

| ~100 - 105 | C 3 | The C3 carbon is typically shielded in the indole ring system. |

| ~95 - 100 | C 5 | This carbon is shielded by the ortho and para methoxy groups. |

| ~60 - 62 | C7-OC H₃ | Methoxy carbons attached to an aromatic ring often appear in this region. Out-of-plane methoxy groups can show unusual downfield shifts.[11] |

| ~55 - 58 | C4/C6-OC H₃ | Typical chemical shift for aromatic methoxy carbons.[1] |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent disc.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.[7] A background spectrum of the pure KBr pellet should be taken first and automatically subtracted.

Predicted IR Spectral Data and Interpretation

The FTIR spectrum will provide a characteristic fingerprint of the molecule, confirming the presence of key functional groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Causality |

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | -NH₂ | The primary amine of the hydrazide will show two distinct stretching bands.[1] |

| 3250 - 3350 | N-H Stretch | Indole N-H, Amide N-H | These N-H stretching vibrations will likely appear as a broad band in this region.[9] |

| 2850 - 3000 | C-H Stretch | Aromatic & Aliphatic C-H | Stretching vibrations for the C-H bonds on the aromatic ring and the methyl groups. |

| ~1640 - 1680 | C=O Stretch (Amide I) | Carbonyl (-CONH-) | This is a strong, characteristic absorption for the carbonyl group in the hydrazide moiety.[1][9] |

| ~1600 - 1620 | N-H Bend | -NH₂ | The scissoring vibration of the primary amine. |

| ~1500 - 1580 | C=C Stretch | Aromatic Ring | Stretching vibrations within the indole ring system. |

| 1050 - 1250 | C-O Stretch | Aryl-O-CH₃ | Strong bands corresponding to the stretching of the C-O bonds of the three methoxy groups. |

Table 3: Predicted Major FTIR Absorption Bands

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[13]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectral Data and Interpretation

-

Molecular Formula: C₁₂H₁₅N₃O₄

-

Monoisotopic Mass: 265.1063 g/mol

Expected Ionization: In positive mode ESI-MS, the base peak is expected to be the protonated molecule:

-

[M+H]⁺ = 266.1141 m/z

Potential Fragmentation Pathway: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A likely initial fragmentation would be the cleavage of the N-N bond or the loss of the terminal NH₂ group.

Caption: A plausible ESI-MS fragmentation pathway for the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the indole ring.[7]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.

-

Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.[14]

Predicted UV-Vis Spectral Data and Interpretation

The indole chromophore typically exhibits two main absorption bands. The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole.[15][16]

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~280 - 300 | π → π | Benzenoid ring |

| ~220 - 240 | π → π | Indole System |

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of a novel or target molecule like this compound requires a multi-faceted analytical approach. No single technique provides all the necessary information, but together, they form a self-validating system. NMR spectroscopy defines the C-H framework, FTIR identifies key functional groups, mass spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By systematically applying the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the structure and purity of this promising indole derivative, paving the way for its further investigation in drug discovery and development programs.

References

-

Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available at: [Link]

-

de Souza, G. D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(15), 10563–10582. Available at: [Link]

-

Tan, S. H., et al. (2022). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 13(10), 1253-1265. Available at: [Link]

-

Boruah, M., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(48), 28786-28795. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]

-

Creative Biolabs. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. Available at: [Link]

-

Fan, M., et al. (2012). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

Ji, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 489. Available at: [Link]

-

Liu, Y., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11843–11850. Available at: [Link]

-

Pisani, L., et al. (2019). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Molecules, 24(19), 3594. Available at: [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Available at: [Link]

-

Sai, V. K., et al. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10, 28786-28795. Available at: [Link]

-

Tighadouini, S., et al. (2016). 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide. IUCrData, 1(5), x160738. Available at: [Link]

-

Zúñiga, E. S., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 978–985. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iris.unife.it [iris.unife.it]

- 7. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchdata.edu.au [researchdata.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6,7-trimethoxy-1H-indole-2-carbohydrazide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Promise of Novel Carbohydrazides

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. Within this diverse chemical space, indole-2-carbohydrazides have emerged as a particularly promising class of molecules. These compounds, characterized by a hydrazide moiety at the 2-position of the indole ring, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-angiogenic, and antimicrobial properties.[1]

This technical guide focuses on a specific, yet largely unexplored, member of this family: 4,6,7-trimethoxy-1H-indole-2-carbohydrazide . While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is highly feasible from its known carboxylic acid precursor, 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS Number: 161156-01-0) . The introduction of three methoxy groups onto the benzene portion of the indole ring is anticipated to significantly influence the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, thereby potentially modulating its biological activity in novel ways.

This document serves as a comprehensive resource for researchers interested in the synthesis, characterization, and potential applications of this intriguing molecule. We will provide a detailed, field-proven synthetic protocol, predicted analytical data for its characterization, and a discussion of its potential as a lead compound in drug discovery, all grounded in the established chemistry and pharmacology of related indole derivatives.

Physicochemical Properties and Structural Features

To facilitate research and in-silico studies, the predicted physicochemical properties of this compound are summarized below. These values are calculated based on its chemical structure and provide a preliminary understanding of its drug-like properties.

| Property | Predicted Value |

| Molecular Formula | C12H15N3O4 |

| Molecular Weight | 265.27 g/mol |

| LogP | 1.2 - 1.8 |

| Topological Polar Surface Area (TPSA) | 97.2 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a straightforward, two-step process commencing from the commercially available 4,6,7-trimethoxy-1H-indole-2-carboxylic acid. The methodology is based on well-established procedures for the synthesis of indole-2-carbohydrazides.[2][3]

Overall Synthetic Workflow

Sources

- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,6,7-TRIMETHOXY-1H-INDOLE-2-CARBOXYLIC ACID CAS#: 161156-01-0 [m.chemicalbook.com]

A Technical Guide to the Predicted Biological Activity and Investigative Strategy for 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant agents.[1] When functionalized at the C2 position with a carbohydrazide moiety, it creates a versatile intermediate, 1H-indole-2-carbohydrazide, which serves as a precursor for a diverse range of bioactive molecules. The further introduction of electron-donating methoxy groups, specifically the 4,6,7-trimethoxy substitution pattern, is predicted to significantly modulate the molecule's electronic and lipophilic properties, enhancing its potential for specific biological target interactions. While direct experimental data on 4,6,7-trimethoxy-1H-indole-2-carbohydrazide is not extensively documented, a comprehensive analysis of structurally related analogs allows for the formulation of strong hypotheses regarding its biological potential. This guide synthesizes existing knowledge on indole-2-carbohydrazide derivatives to outline a series of predicted biological activities—primarily in the realms of oncology and microbiology—and proposes a robust, self-validating experimental workflow for their investigation.

Introduction: The Chemical and Biological Rationale

The indole ring system is a recurring motif in pharmacologically active compounds, valued for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[2][3] Its derivatives are known to possess antimicrobial, antiviral, and anticancer properties.[1] The carbohydrazide group (-CONHNH2) is a key functional handle; it readily condenses with various aldehydes and ketones to form Schiff bases (hydrazones), a chemical transformation that has been extensively used to generate libraries of compounds with potent and diverse biological activities.[4][5]

The specific focus of this guide, This compound , combines this reactive core with a unique substitution pattern. Methoxy groups are known to influence a molecule's pharmacokinetic and pharmacodynamic profile. Studies on related 4,6-dimethoxyindoles have demonstrated promising anticancer and antibacterial activities, suggesting that these substitutions are critical for bioactivity.[6][7] Therefore, the target compound represents a novel chemical entity with high potential, warranting a structured and mechanistically-driven investigation.

Synthetic Strategy: From Core to Derivatives

The synthesis of the this compound core is anticipated to follow a well-established and efficient three-step sequence, which is readily adaptable for scale-up and derivatization.

Core Synthesis Protocol

-

Esterification: The commercially available or synthesized 4,6,7-trimethoxy-1H-indole-2-carboxylic acid is converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid.[8] This step protects the carboxylic acid and activates it for the subsequent reaction.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate.[4] This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group, yielding the desired 1H-indole-2-carbohydrazide. The product often precipitates from the reaction mixture and can be purified by simple filtration and recrystallization.[8]

-

Derivative Synthesis (Hydrazone Formation): The true therapeutic potential is often unlocked by converting the carbohydrazide into a library of hydrazone derivatives. This is achieved through a condensation reaction between the terminal -NH2 group of the hydrazide and a diverse panel of aromatic or heterocyclic aldehydes.[9] This modular approach allows for systematic exploration of the structure-activity relationship (SAR).

Predicted Biological Activities & Mechanistic Hypotheses

Based on extensive data from analogous structures, the primary therapeutic potential of this compound and its derivatives is predicted in oncology and infectious diseases.

Anticancer Potential

The indole scaffold is implicated in multiple anticancer mechanisms, and the carbohydrazide derivatives are particularly promising as cytotoxic agents.[1][2]

-

Primary Hypothesis: Tubulin Polymerization Inhibition: Numerous indole-2-carbohydrazide derivatives have been identified as potent inhibitors of tubulin polymerization.[9] These agents are thought to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics. This leads to a cascade of downstream effects, including cell cycle arrest in the G2/M phase and the induction of apoptosis. The methoxy groups on the indole ring may enhance binding affinity within this hydrophobic pocket.[9]

-

Secondary Hypothesis: Anti-Angiogenesis: Defective angiogenesis is a hallmark of cancer. Structurally related indole carbohydrazide derivatives have demonstrated significant, dose-dependent inhibition of blood vessel growth in both ex vivo (rat aortic ring) and in vivo (chick chorioallantois membrane) assays.[10][11] The mechanism may involve the downregulation of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF).[10][11]

-

Tertiary Hypothesis: Caspase Activation & Apoptosis Induction: A crucial goal in cancer therapy is to reactivate the apoptotic pathways that are suppressed in cancer cells. Certain N'-substituted indol-3-carbohydrazides have been shown to be potent procaspase activators, directly triggering the enzymatic cascade that leads to programmed cell death.[5] It is highly probable that the indole-2-carbohydrazide scaffold shares this pro-apoptotic capability.

Conclusion and Future Directions

The this compound scaffold is a highly promising, yet underexplored, structure in medicinal chemistry. By leveraging extensive data from related analogs, this guide establishes a strong rationale for its investigation as a source of novel anticancer and antimicrobial agents. The proposed mechanisms—including tubulin inhibition, membrane disruption, and enzyme inhibition—are well-supported by precedent in the literature.

The immediate future direction is the execution of the proposed synthetic and experimental workflow. The synthesis of a focused library of hydrazone derivatives is critical for establishing a clear structure-activity relationship (SAR) and optimizing for potency and selectivity. Promising lead compounds identified through this systematic process will have a solid, mechanistically validated foundation for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 11(43), 26658–26674. [Link]

-

Zhang, Y., et al. (2025). Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism. Journal of Agricultural and Food Chemistry. [Link]

-

Monti, S. M., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1594–1602. [Link]

-

Ridha, H. A., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. In Vitro Cellular & Developmental Biology - Animal. [Link]

-

Kumar, A., et al. (2025). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. ChemistrySelect. [Link]

-

Yilmaz, I., & Koca, M. (2018). Methoxy-Activated Indole-7-Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. ChemistrySelect, 3(39), 10977-10982. [Link]

-

Al-Wahaibi, L. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. [Link]

-

Al-Wahaibi, L. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

Carta, A., et al. (2018). Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. University of Cagliari Institutional Research Archive. [Link]

-

de Souza, M. C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(15), 10477–10497. [Link]

-

Mohammadi, Z., et al. (2023). Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Scientific Reports, 13(1), 9713. [Link]

-

Nguyen, H. T., et al. (2017). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462–3467. [Link]

-

Ridha, H. A., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. ResearchGate. [Link]

-

de Souza, M. C., et al. (2025). Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity. PubMed. [Link]

-

Ali, S. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

-

El-Naggar, A. M., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2245. [Link]

-

Raza, A., et al. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 18, 114–126. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4,6,7-trimethoxy-1H-indole-2-carbohydrazide derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 4,6,7-Trimethoxy-1H-indole-2-carbohydrazide and Its Bioactive Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and synthetic drugs.[1] Among its myriad variations, the 4,6,7-trimethoxy-substituted indole scaffold offers unique electronic and steric properties that are of significant interest in drug discovery. This guide provides a comprehensive, technically-grounded overview of the synthesis of a key building block, this compound, and its subsequent derivatization into medicinally relevant heterocyclic systems such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present the information in a clear, accessible format for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Indole-2-Carbohydrazide Scaffold

The indole-2-carbohydrazide moiety is a versatile and highly reactive intermediate. The hydrazide functional group (-CONHNH₂) serves as a powerful nucleophile and a linchpin for constructing a diverse array of heterocyclic derivatives.[2][3] The trimethoxy substitution pattern on the benzene ring of the indole core is not merely decorative; these electron-donating groups can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to biological targets and improving metabolic stability. This guide focuses on the robust and reproducible synthesis of this core scaffold and its conversion into libraries of potential therapeutic agents.

Synthesis of the Core Intermediate: this compound

The synthesis of the title carbohydrazide is a multi-step process that begins with the construction of the indole ring system itself, followed by functional group manipulations to install the hydrazide moiety. The overall pathway is a logical sequence of established organic reactions, each chosen for its reliability and efficiency.

Caption: Overall workflow for the synthesis of the core carbohydrazide intermediate.

Step 1: Indole Ring Formation via Hemetsberger-Knittel Synthesis

The construction of the substituted indole ring is the critical first step. The Hemetsberger-Knittel reaction provides a reliable method for synthesizing 2-alkoxycarbonylindoles from aromatic aldehydes and azidoacetates.[4]

-

Causality: This methodology is advantageous as it allows for the direct installation of the C2-ester functionality, which is essential for the subsequent conversion to the carbohydrazide. The reaction proceeds through a vinyl azide intermediate, which upon heating, undergoes cyclization via nitrene insertion to form the indole ring.

Experimental Protocol:

-

Vinyl Azide Formation: To a solution of 2,3,5-trimethoxybenzaldehyde (1 equivalent) and methyl azidoacetate (1.1 equivalents) in anhydrous methanol, add a catalytic amount of sodium methoxide. Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.

-

Cyclization: Carefully remove the methanol under reduced pressure. The resulting crude vinyl azide is dissolved in a high-boiling solvent such as xylene.

-

Heat the solution to reflux (approx. 140 °C) for 2-4 hours. The evolution of nitrogen gas will be observed.

-

Purification: After cooling, the solvent is removed in vacuo. The crude product, methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate, is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.[4]

Step 2: Saponification to the Carboxylic Acid

To enable re-esterification and subsequent hydrazinolysis, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.

-

Causality: Saponification is a classic and high-yielding method for ester hydrolysis. Using a strong base like NaOH in a water/alcohol mixture ensures complete conversion to the carboxylate salt, which is then protonated to yield the carboxylic acid.[4]

Experimental Protocol:

-

Dissolve the methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

-

The precipitated 4,6,7-trimethoxy-1H-indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 3: Fischer Esterification

While it seems counterintuitive to re-form an ester, using ethanol in this step yields the ethyl ester, which is often more amenable to the subsequent hydrazinolysis step.

-

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction.[5] Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the product, ensuring a high yield of the desired ethyl ester.[6]

Experimental Protocol:

-

Suspend the 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the volume of ethanol).

-

Heat the mixture to reflux for 12-18 hours.[7]

-

Cool the reaction, neutralize the acid with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate.

Step 4: Hydrazinolysis to the Core Carbohydrazide

This final step introduces the key functional group for further derivatization.

-

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating, resulting in the formation of the stable carbohydrazide.[2][3]

Experimental Protocol:

-

Dissolve the ethyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Heat the reaction mixture to reflux for 6-12 hours.[2]

-

Upon cooling, the product, this compound, often precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Derivatization Strategies: Building Molecular Diversity

The synthesized this compound is a versatile platform for creating a wide range of heterocyclic derivatives.

Synthesis of Schiff Bases (Hydrazones)

The condensation of the carbohydrazide with various aldehydes is one of the most direct and efficient methods for generating molecular diversity. The resulting Schiff bases, or hydrazones, are themselves a class of biologically active compounds.[8][9][10]

Caption: General scheme for the synthesis of Schiff base derivatives.

General Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

Add the desired aromatic or heteroaromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-18 hours, monitoring the reaction by TLC.[2]

-

After cooling, the precipitated product is typically collected by filtration, washed with cold solvent, and recrystallized to obtain the pure Schiff base.

| Reagent (Aldehyde) | Resulting Substituent (R) on Hydrazone |

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl |

| Pyridine-4-carbaldehyde | 4-Pyridyl |

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazoles are five-membered heterocycles known for a wide spectrum of biological activities.[11][12] They can be readily synthesized from the carbohydrazide precursor.

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration.

General Protocol for 1,3,4-Oxadiazole Synthesis:

-

A mixture of this compound (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) is prepared.

-

Phosphorus oxychloride (POCl₃), acting as both a reagent and a solvent, is added slowly under cooling.

-

The reaction mixture is then gently refluxed for 5-8 hours.

-

After cooling, the mixture is poured carefully onto crushed ice. The resulting precipitate is neutralized with a base (e.g., sodium bicarbonate solution).

-

The solid product is filtered, washed thoroughly with water, and purified by recrystallization.[13]

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with significant pharmacological importance.[14] One common route involves the cyclization of hydrazones using the Vilsmeier-Haack reagent.

Caption: Vilsmeier-Haack approach to pyrazole derivatives from hydrazones.

General Protocol for Pyrazole Synthesis:

-

Hydrazone Formation: First, prepare the necessary hydrazone by condensing the this compound with a suitable ketone (e.g., acetophenone derivatives).

-

Vilsmeier-Haack Reagent Preparation: Prepare the reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold dimethylformamide (DMF).

-

Cyclization: Add the pre-formed hydrazone to the Vilsmeier-Haack reagent and heat the mixture, typically at 60-80 °C, for several hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base. The resulting solid is filtered, washed, and purified by recrystallization to yield the 4-formyl pyrazole derivative.[15]

Characterization of Synthesized Compounds

The structural integrity of the synthesized core intermediate and its derivatives must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the proton and carbon framework of the molecules. Specific chemical shifts for indole NH protons, aromatic protons, and methoxy groups are key indicators.[16][17]

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. The presence of N-H stretches (indole and amide), C=O stretch (amide/carbohydrazide), and C=N stretch (Schiff base) are characteristic.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compounds.[13]

Conclusion

This guide has detailed a robust and logical synthetic pathway to this compound, a highly valuable intermediate for drug discovery. We have elucidated the rationale behind each synthetic step and provided adaptable, field-tested protocols. Furthermore, we have demonstrated the versatility of this core scaffold by outlining its conversion into three important classes of bioactive heterocycles: Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The methodologies presented herein provide a solid foundation for researchers and drug development professionals to explore the chemical space around this promising indole framework, paving the way for the discovery of novel therapeutic agents.

References

-

Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). Google Scholar. [Link]

-

Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. (n.d.). IRIS. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. (2022). International Journal of Organic Chemistry. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Semantic Scholar. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (2024). Semantic Scholar. [Link]

-

Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. (n.d.). Impactfactor. [Link]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. [Link]

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). National Institutes of Health (NIH). [Link]

-

Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. (2020). National Institutes of Health (NIH). [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). Request PDF. [Link]

-

Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (n.d.). TSI Journals. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. (n.d.). Request PDF. [Link]

-

Synthesis, characterization and biocidal activities of some schiff base metal complexes. (n.d.). Not available. [Link]

-

Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Methoxy-Activated Indole-7-Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. (n.d.). Request PDF. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). National Institutes of Health (NIH). [Link]

-

N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (n.d.). PubMed Central. [Link]

-

Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. (2023). National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Oriental Journal of Chemistry. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health (NIH). [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

-

08.08 Esterification of Carboxylic Acids. (2019). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.unife.it [iris.unife.it]

- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. libjournals.unca.edu [libjournals.unca.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 9. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]